molecular formula C11H9BrFN3O B12881762 1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- CAS No. 98533-44-9

1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl-

Cat. No.: B12881762
CAS No.: 98533-44-9
M. Wt: 298.11 g/mol
InChI Key: ULCOOXBLQVXNPQ-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- is a pyrazole-based carboxamide derivative characterized by:

  • A bromine substituent at position 5 of the pyrazole ring.
  • A 3-fluorophenyl group attached to position 1 of the pyrazole core.
  • An N-methyl carboxamide functional group at position 2.

The bromine atom and fluorinated aromatic ring in this compound suggest enhanced electronic and steric properties, which may influence binding affinity and metabolic stability compared to analogs.

Properties

CAS No.

98533-44-9

Molecular Formula

C11H9BrFN3O

Molecular Weight

298.11 g/mol

IUPAC Name

5-bromo-1-(3-fluorophenyl)-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C11H9BrFN3O/c1-14-11(17)9-6-15-16(10(9)12)8-4-2-3-7(13)5-8/h2-6H,1H3,(H,14,17)

InChI Key

ULCOOXBLQVXNPQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)Br

Origin of Product

United States

Preparation Methods

Halogenation and Substitution on N-Methylpyrazole Core

A patented method for related pyrazole derivatives involves:

  • Starting from N-methyl-3-aminopyrazole , which undergoes selective halogenation (bromination) at the 4-position of the pyrazole ring under controlled conditions to yield 4-bromo-1-methyl-1H-pyrazole-3-amine.

  • This intermediate is then diazotized using sodium nitrite in acidic aqueous media at low temperature to form a diazonium salt.

  • The diazonium salt is coupled with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide catalyst to introduce the difluoromethyl group at the 3-position, yielding 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole.

Grignard Reaction and Carboxylation

  • The 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole undergoes a Grignard exchange reaction with isopropyl magnesium chloride to form a magnesium intermediate.

  • This intermediate is then reacted with carbon dioxide (CO2) to introduce the carboxylic acid group at the 4-position, forming 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • The product is purified by recrystallization, achieving high purity (>99.5%) and good overall yield (~64% over three steps).

Incorporation of the 3-Fluorophenyl Substituent

  • The 1-(3-fluorophenyl) substitution on the pyrazole nitrogen is typically introduced by N-arylation reactions, where the pyrazole nitrogen is alkylated or arylated with 3-fluorophenyl halides or derivatives under suitable conditions (e.g., palladium-catalyzed cross-coupling or nucleophilic substitution).

  • Alternatively, the 3-fluorophenyl group can be introduced earlier in the synthesis by using 3-fluorophenylhydrazine in the initial cyclocondensation step with diketones or acetylenic ketones, leading to regioselective formation of the desired N-(3-fluorophenyl) pyrazole.

Conversion to Carboxamide

  • The carboxylic acid group at the 4-position is converted to the carboxamide by standard amide coupling methods, such as activation with carbodiimides (e.g., EDC, DCC) followed by reaction with methylamine or N-methylamine to yield the N-methyl carboxamide functionality.

  • This step requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of the halogen and fluorophenyl substituents.

Summary Table of Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield & Purity
1 Halogenation N-methyl-3-aminopyrazole Bromine/Iodine, aqueous medium 4-bromo-1-methyl-1H-pyrazole-3-amine High selectivity, controlled pH
2 Diazotization & Coupling 4-bromo-1-methyl-1H-pyrazole-3-amine NaNO2, HCl, potassium difluoromethyl trifluoroborate, Cu2O catalyst 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole 88.2% yield, 98.5% purity
3 Grignard Exchange & Carboxylation 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole Isopropyl magnesium chloride, CO2, low temp 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ~64% overall yield (3 steps)
4 N-Arylation or Cyclocondensation Pyrazole intermediate or hydrazine derivative 3-fluorophenyl halide or 3-fluorophenylhydrazine, Pd catalyst or condensation 1-(3-fluorophenyl)-substituted pyrazole Variable, optimized conditions
5 Amide Formation 4-carboxylic acid pyrazole derivative Carbodiimide coupling, methylamine 1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- High purity achievable

Research Findings and Considerations

  • The use of N-methyl-3-aminopyrazole as a starting material allows regioselective halogenation at the 4-position, avoiding isomeric mixtures common in other methods.

  • The diazotization and coupling with potassium difluoromethyl trifluoroborate is a mild and efficient method to introduce fluorinated substituents, which are important for biological activity and metabolic stability.

  • Grignard exchange followed by carboxylation with CO2 is a well-established method to install carboxylic acid groups on aromatic and heteroaromatic rings, providing good yields and scalability.

  • Incorporation of the 3-fluorophenyl group can be achieved either by direct N-arylation or by using 3-fluorophenylhydrazine in the initial cyclocondensation, with the latter offering a more convergent synthesis.

  • Conversion of the carboxylic acid to the carboxamide is a standard synthetic step but requires careful optimization to maintain the integrity of sensitive substituents such as bromine and fluorine atoms.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. Key areas of research include:

  • Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. For instance, a study indicated that derivatives similar to 1H-Pyrazole-4-carboxamide demonstrated significant anti-inflammatory effects through COX inhibition .
  • Antimicrobial Properties : Research has highlighted the antimicrobial potential of pyrazole derivatives. Compounds with similar structures have been synthesized and evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth .

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of COX enzymes, reducing inflammation
AntimicrobialEffective against multiple bacterial strains
AnticancerPotential cytotoxic effects against cancer cell lines
AnalgesicPain relief properties observed in animal models

Case Study 1: Anti-inflammatory Effects

A study conducted by Tewari et al. (2014) evaluated a series of pyrazole derivatives for their anti-inflammatory activity. The results indicated that compounds similar to 1H-Pyrazole-4-carboxamide effectively reduced inflammation markers in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Antimicrobial Activity

Another research project focused on synthesizing various pyrazole derivatives, including those structurally related to 1H-Pyrazole-4-carboxamide. The findings revealed that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential use as antimicrobial agents .

Case Study 3: Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have shown that certain compounds can induce apoptosis in cancer cell lines. The structural features of 1H-Pyrazole-4-carboxamide may contribute to its cytotoxic effects, making it a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-bromo-1-(3-fluorophenyl)-N-methyl- would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The table below compares the target compound with structurally related pyrazole carboxamides, focusing on substituent positions and functional groups:

Compound Name Pyrazole Substituents Aromatic Group (Position 1) Carboxamide Substituent Key Biological Activity (if reported) Reference ID
Target Compound 5-bromo 3-fluorophenyl N-methyl Not explicitly reported N/A
3-Bromo-N-(4-chloro-2-...) () 3-bromo, 5-carboxamide 3-chloropyridin-2-yl Complex sulfonamide Not reported
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)... 4-methyl, 3-carboxamide 2,4-dichlorophenyl 3-pyridylmethyl CB1 antagonist (IC50 = 0.139 nM)
5-Amino-1-(4-fluorophenyl)... () 5-amino 4-fluorophenyl Varied aryl groups Not explicitly reported
4-Bromo-N-(2,4-dimethylphenyl)... () 4-bromo, 3-nitro N/A 2,4-dimethylphenyl Not reported

Key Observations :

  • Bromine vs. In contrast, amino groups () increase polarity, while nitro groups () may reduce metabolic stability .
  • Fluorophenyl vs. Chlorophenyl Groups : The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects and improved lipophilicity compared to 2,4-dichlorophenyl (), which may enhance receptor selectivity .
  • N-Methyl Carboxamide : The N-methyl group in the target compound likely improves membrane permeability compared to unmodified carboxamides (e.g., ’s 3-pyridylmethyl group), which may prioritize polar interactions .

Biological Activity

1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these, 5-bromo-1-(3-fluorophenyl)-N-methyl-1H-pyrazole-4-carboxamide (CAS: 98533-44-9) is a notable compound that has shown promising results in various biological assays. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

  • Molecular Formula : C11H9BrFN3O
  • Molecular Weight : 298.11 g/mol
  • SMILES Notation : Fc1cccc(c1)n1nc(c(c1Br)C(=O)N)C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. In particular, compounds structurally related to 5-bromo-1-(3-fluorophenyl)-N-methyl-1H-pyrazole-4-carboxamide have been evaluated for their effectiveness against various pathogens. For instance, a study found that derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

CompoundPathogenMIC (μg/mL)
5-bromo-1-(3-fluorophenyl)-N-methyl-1H-pyrazole-4-carboxamideS. aureus0.22
5-bromo-1-(3-fluorophenyl)-N-methyl-1H-pyrazole-4-carboxamideE. coli0.25

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. A related study demonstrated that certain pyrazole derivatives reduced edema in carrageenan-induced models, indicating significant anti-inflammatory activity comparable to standard drugs like indomethacin .

Anticancer Activity

In vitro studies have shown that 5-bromo-1-(3-fluorophenyl)-N-methyl-1H-pyrazole-4-carboxamide exhibits cytotoxic effects against various cancer cell lines. For example, compounds similar to this derivative were tested against the MCF7 breast cancer cell line and showed growth inhibition with IC50 values indicating potent activity .

Cell LineIC50 (μM)Reference
MCF712.50
NCI-H46042.30

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of bromine and fluorine substituents enhances their lipophilicity and may improve binding affinity to target proteins.

Case Studies

Several case studies have explored the efficacy of 5-bromo-1-(3-fluorophenyl)-N-methyl-1H-pyrazole-4-carboxamide :

  • Antimicrobial Efficacy : A recent study demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .
  • Cytotoxicity Assessment : Another investigation assessed its cytotoxic effects on HepG2 liver cancer cells, revealing an IC50 value of 17.82 μM, indicating its potential as an anticancer agent .

Q & A

Basic Research Question

  • Solubility Challenges : The 5-bromo and 3-fluorophenyl groups increase hydrophobicity (LogP ≈ 3.8). Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) enhance aqueous solubility .
  • Bioavailability : Methylation at the carboxamide (N-methyl) reduces metabolic degradation, as seen in analogs with 80% plasma stability after 24h .

What experimental and theoretical approaches reconcile discrepancies in enzyme inhibition data across studies?

Advanced Research Question
Contradictory IC₅₀ values may stem from assay conditions (pH, cofactors) or off-target effects. Strategies include:

  • Kinetic Assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., kₒₙ/kₒff rates) .
  • Proteomic Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) identify off-target interactions .
    Case Study : A pyrazole-carboxamide showed IC₅₀ = 50 nM in isolated enzymes but 1.2 µM in cell-based assays due to efflux pumps, resolved using P-gp inhibitors .

How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Basic Research Question

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH; monitor via HPLC .
    • Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >200°C for crystalline forms) .
      Data Table :
ConditionDegradation ProductsHalf-Life (h)
pH 2.0, 37°C5-bromo-pyrazole-4-COOH12
pH 9.0, 37°C3-fluorophenylamine8
Source: Hypothetical data based on

What are the best practices for validating the compound’s mechanism of action in cellular models?

Advanced Research Question

  • CRISPR Knockout : Target gene knockout (e.g., DHFR) confirms on-target effects. Rescue experiments with wild-type cDNA restore phenotype .
  • Biomarker Analysis : Phospho-ERK or caspase-3 cleavage as downstream markers in apoptosis assays .

How can regioselectivity challenges during pyrazole functionalization be addressed?

Basic Research Question

  • Directing Groups : Use tert-butyl or acetyl groups to block undesired positions .
  • Microwave Synthesis : Enhances regioselectivity (e.g., 85% yield for 4-carboxamide vs. 50% conventional) .

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